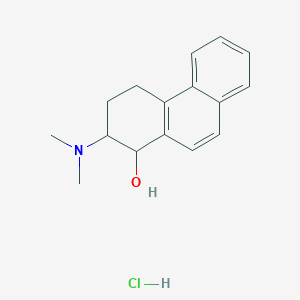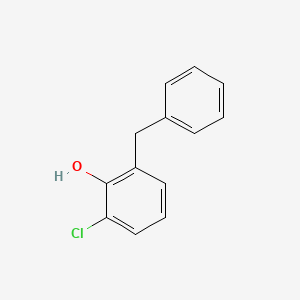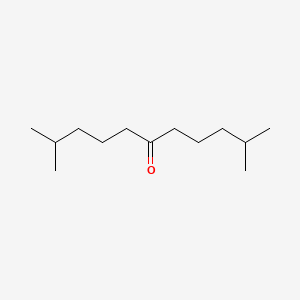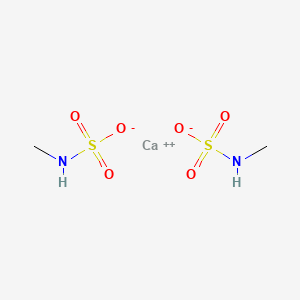
Calcium bis(methylsulphamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(methylsulphamate) is a chemical compound with the molecular formula C2H8CaN2O6S2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of calcium ions coordinated with methylsulphamate groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(methylsulphamate) typically involves the reaction of calcium salts with methylsulphamic acid. One common method is to dissolve calcium carbonate in a solution of methylsulphamic acid, followed by evaporation and crystallization to obtain the desired compound. The reaction conditions often include controlled temperature and pH to ensure the formation of pure calcium bis(methylsulphamate).
Industrial Production Methods
Industrial production of calcium bis(methylsulphamate) may involve large-scale reactions using similar principles as the laboratory synthesis. The process includes the use of industrial-grade calcium carbonate and methylsulphamic acid, with careful monitoring of reaction parameters to achieve high yield and purity. The final product is typically obtained through filtration, drying, and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(methylsulphamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert calcium bis(methylsulphamate) into other derivatives with altered chemical properties.
Substitution: The methylsulphamate groups can be substituted with other functional groups, resulting in new compounds with diverse applications.
Common Reagents and Conditions
Common reagents used in the reactions of calcium bis(methylsulphamate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of calcium bis(methylsulphamate) depend on the specific reaction type. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
Calcium bis(methylsulphamate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Calcium bis(methylsulphamate) is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of calcium bis(methylsulphamate) involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, influencing cellular calcium levels and signaling pathways. This interaction can lead to various physiological effects, depending on the target cells and tissues.
Comparison with Similar Compounds
Similar Compounds
Calcium bis(methylsulphamate) can be compared with other calcium-containing compounds, such as calcium chloride, calcium carbonate, and calcium phosphate. These compounds share some similarities in their calcium content but differ in their chemical structures and properties.
Uniqueness
The uniqueness of calcium bis(methylsulphamate) lies in its specific coordination with methylsulphamate groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that other calcium compounds may not fulfill.
Conclusion
Calcium bis(methylsulphamate) is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry. Further research is likely to uncover even more uses and benefits of this intriguing compound.
Properties
CAS No. |
84864-56-2 |
|---|---|
Molecular Formula |
C2H8CaN2O6S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
calcium;N-methylsulfamate |
InChI |
InChI=1S/2CH5NO3S.Ca/c2*1-2-6(3,4)5;/h2*2H,1H3,(H,3,4,5);/q;;+2/p-2 |
InChI Key |
SJUTYUDYGXHTKT-UHFFFAOYSA-L |
Canonical SMILES |
CNS(=O)(=O)[O-].CNS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





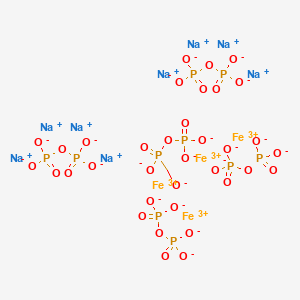

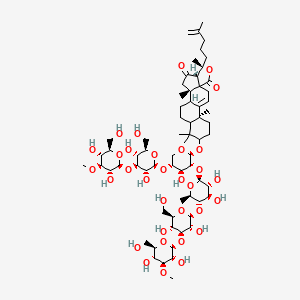
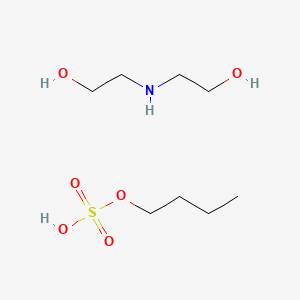
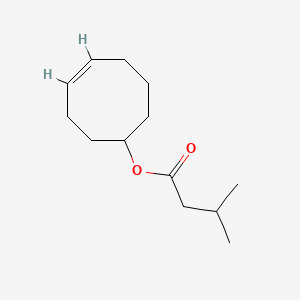
![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
